2-(2,2,2-trifluoroethyl)propanedioic acid
Overview
Description
2-(2,2,2-trifluoroethyl)propanedioic acid, also known as trifluoroacetic acid (TFA), is a colorless, volatile, and water-soluble carboxylic acid. It is a common reagent in chemical synthesis and has a wide range of applications in the laboratory. TFA is a strong acid and is used as a catalyst in organic synthesis, as a solvent, and as a cleaning agent. It is also used as a preservative in food and pharmaceuticals.
Mechanism of Action
TFA is a strong acid and is used as a catalyst in organic synthesis. The acidity of TFA is due to its ability to donate a proton (H+) to the reactants, thus increasing the rate of reaction. The acidity of TFA also increases the solubility of the reactants, allowing them to mix more easily and react more quickly.
Biochemical and Physiological Effects
TFA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit several enzymes, including phospholipase A2 and cyclooxygenase. In addition, TFA has been found to inhibit the growth of certain bacteria and fungi, and to reduce the toxicity of some drugs. It has also been found to be cytotoxic to some types of cancer cells.
Advantages and Limitations for Lab Experiments
TFA has several advantages for use in laboratory experiments. It is a strong acid, which makes it an effective catalyst for organic synthesis. It is also a good solvent and can be used to dissolve a wide variety of compounds. In addition, it is relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, TFA is corrosive and can cause skin and eye irritation, and it is also a volatile compound, making it difficult to store and handle.
Future Directions
There are a number of possible future directions for the use of TFA in scientific research. These include its use as a catalyst for the synthesis of peptides and proteins, as a preservative in food and pharmaceuticals, and as a reagent in analytical chemistry. In addition, TFA could be used to improve the solubility of drugs, to reduce the toxicity of some drugs, and to improve the stability of some compounds. Finally, TFA could be used to study the biochemical and physiological effects of other compounds, as well as the mechanisms of action of various drugs.
Synthesis Methods
TFA can be synthesized in a number of ways. One method involves the reaction of trifluoromethane (CF3H) with oxygen in the presence of a catalyst. This reaction produces 2-(2,2,2-trifluoroethyl)propanedioic acidtaldehyde (CF3CHO), which is then oxidized to TFA. Another method involves the reaction of trifluoromethyl iodide (CF3I) with sodium borohydride (NaBH4) in methanol. This reaction produces 2-(2,2,2-trifluoroethyl)propanedioic acidtaldehyde, which is then oxidized to TFA.
Scientific Research Applications
TFA has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a solvent, and as a cleaning agent. It is also used in the synthesis of peptides and proteins, as a preservative in food and pharmaceuticals, and as a reagent in analytical chemistry. In addition, TFA is used as a solvent for the extraction of lipids and as a buffer in biochemical assays.
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O4/c6-5(7,8)1-2(3(9)10)4(11)12/h2H,1H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYPGYJSBKDVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272976 | |
Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99783-24-1 | |
Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99783-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethyl)propanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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